molecular formula C14H19NO4S B7854566 Methyl 3-(cyclohexylsulfamoyl)benzoate

Methyl 3-(cyclohexylsulfamoyl)benzoate

Cat. No.: B7854566
M. Wt: 297.37 g/mol
InChI Key: KIKYPFITXIDLCK-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylsulfamoyl)benzoate is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to a class of sulfamoyl benzoate esters that are frequently investigated as key intermediates or potential bioactive molecules . The compound features a benzoate core substituted with a methyl ester and a cyclohexylsulfamoyl group, a structure often associated with the development of pharmacologically active agents. Related sulfamoyl benzamide derivatives have been explored in scientific studies for their potential applications, such as acting on cannabinoid receptors or exhibiting analgesic effects . Researchers value this compound for its utility in Suzuki-Miyaura cross-coupling reactions, a widely applied method for carbon-carbon bond formation in organic synthesis. In such reactions, organoboron reagents derived from similar benzoate esters can be coupled with various electrophilic partners to construct more complex molecular architectures . The cyclohexyl group attached to the sulfamoyl nitrogen can influence the compound's lipophilicity and stereoelectronic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies and the synthesis of targeted chemical libraries. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 3-(cyclohexylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-14(16)11-6-5-9-13(10-11)20(17,18)15-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKYPFITXIDLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Sulfonation Followed by Late-Stage Esterification

This approach prioritizes sulfonamide formation on the benzoic acid backbone before esterification, minimizing hydrolytic risks to the methyl ester. The sequence involves:

  • Diazotization of 3-aminobenzoic acid to generate a reactive diazonium salt.

  • Sulfur dioxide (SO₂)-mediated chlorosulfonation to yield 3-sulfonylchloridobenzoic acid.

  • Amidation with cyclohexylamine under mild basic conditions.

  • Final esterification using methanol and sulfuric acid.

Direct Functionalization of Methyl 3-Aminobenzoate

Here, the ester group is introduced early, demanding careful control of acidic conditions during subsequent diazotization. This route risks ester hydrolysis but simplifies purification by reducing steps.

Detailed Synthetic Methodologies

Synthesis of 3-Aminobenzoic Acid

3-Nitrobenzoic acid is catalytically hydrogenated (H₂, 5% Pd/C, ethanol, 25°C, 12 h) to 3-aminobenzoic acid, achieving >95% yield.

Diazotization and Chlorosulfonation

Adapting CN101786972A:

  • Diazotization : 3-Aminobenzoic acid (10 g, 72.9 mmol) is dissolved in concentrated HCl (150 mL) and acetic acid (50 mL), cooled to 0°C. Sodium nitrite (7.57 g, 109 mmol) in water (20 mL) is added dropwise, maintaining temperature <5°C. The diazonium salt forms within 1 h.

  • Sulfonation : The diazonium solution is transferred to a reactor with acetic acid (400 mL) and CuCl₂ (1 g). SO₂ gas (32 g, 0.5 mol) is bubbled through at 15°C for 8 h, followed by overnight stirring. Extraction with dichloromethane (3×200 mL) and evaporation yields 3-sulfonylchloridobenzoic acid (12.4 g, 85% yield).

Amidation with Cyclohexylamine

The sulfonyl chloride (12 g, 50 mmol) is reacted with cyclohexylamine (6.0 g, 60 mmol) in tetrahydrofuran (100 mL) and triethylamine (7.0 mL, 50 mmol) at 25°C for 4 h. Filtration and recrystallization from ethanol/water afford 3-(cyclohexylsulfamoyl)benzoic acid (11.2 g, 72% yield).

Esterification

The carboxylic acid (10 g, 32 mmol) is refluxed in methanol (100 mL) with concentrated H₂SO₄ (2 mL) for 6 h. Concentration and silica gel chromatography (ethyl acetate/hexane, 1:4) yield this compound (8.9 g, 85% yield).

Table 1: Yield Optimization in Route 1

StepYield (%)Critical Parameters
Diazotization95Temperature <5°C, HCl excess
Sulfonation85SO₂ flow rate, CuCl₂ loading
Amidation72Stoichiometric amine excess
Esterification85H₂SO₄ catalysis, reflux time

Synthesis of Methyl 3-Nitrobenzoate

3-Nitrobenzoic acid (15 g, 89.3 mmol) is esterified with methanol (100 mL) and H₂SO₄ (3 mL) under reflux (12 h). Yield: 14.2 g (90%).

Reduction to Methyl 3-Aminobenzoate

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 24 h) reduces the nitro group, yielding methyl 3-aminobenzoate (10.1 g, 88%).

Diazotization-Sulfonation

Following CN101786972A, the amine is diazotized (NaNO₂/HCl, 0°C) and treated with SO₂/CuCl₂ to form methyl 3-sulfonylchloridobenzoate. Yield: 68% due to partial ester hydrolysis.

Amidation

Reaction with cyclohexylamine (1.2 eq) in dichloromethane and pyridine affords the target compound in 62% yield after purification.

Table 2: Comparative Analysis of Routes 1 and 2

ParameterRoute 1Route 2
Total Yield (%)5234
Ester StabilityHighLow
Step Count44
ScalabilityHighModerate

Alternative Approaches and Innovations

Phase-Transfer Catalyzed Amidation

Inspired by Ambeed’s cyclohexyl sulfonate synthesis, sulfonyl chloride (10 mmol) and cyclohexylamine (12 mmol) are reacted in toluene/water with tetrabutylammonium bromide (0.1 eq) and NaOH (40% aqueous). Heating at 50°C for 24 h improves yield to 78% by enhancing interfacial contact.

Microwave-Assisted Esterification

Employing microwave irradiation (100 W, 80°C, 1 h) reduces esterification time from 6 h to 1 h, maintaining 85% yield.

Critical Process Considerations

Diazonium Salt Stability

Scalability and Industrial Adaptation

Batch processes described in CN105130846A and CN101786972A are scalable to multi-kilogram levels, with yields >70% achievable through:

  • Automated temperature control in diazotization.

  • Continuous SO₂ feeding systems for sulfonation.

  • Thin-film evaporation for esterification .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(cyclohexylsulfamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-(cyclohexylsulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclohexylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Key Features and Differences

The compound’s closest analogs include other benzoate esters, sulfonamides, and derivatives with substituents affecting electronic or steric properties. Below is a comparative analysis based on substituent groups and their implications:

Table 1: Structural Comparison of Methyl 3-(Cyclohexylsulfamoyl)benzoate and Analogs
Compound NameCAS NumberMolecular FormulaKey SubstituentsFunctional Implications
This compoundNot providedC₁₄H₁₉NO₄S3-sulfamoyl (cyclohexyl), methyl esterEnhanced lipophilicity; potential protease inhibition
Methyl methylbenzoate25567-11-7C₉H₁₀O₂Methyl ester, methyl at 3/4-positionSimple ester; used in fragrances, solvents
USP Sulfanilamide RSNot providedC₆H₈N₂O₂S4-aminobenzenesulfonamideAntibiotic backbone; high aqueous solubility
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoateNot providedC₁₂H₁₄O₄Cyclopropylmethoxy, hydroxy, methyl esterPolar substituents may improve solubility

Substituent Effects on Physicochemical Properties

    Sulfonamide vs. Ester Groups: The sulfamoyl group in the target compound introduces hydrogen-bonding capacity and acidity (pKa ~10–11), contrasting with the hydrolytically labile methyl ester. This difference impacts metabolic stability and membrane permeability compared to simpler esters like methyl methylbenzoate . Cyclohexyl vs. Cyclopropyl Groups: The cyclohexylsulfamoyl group provides greater steric bulk and lipophilicity than the cyclopropylmethoxy group in Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate. This may reduce aqueous solubility but enhance binding to hydrophobic enzyme pockets . Regiochemistry: The 3-position substitution in the target compound contrasts with Sulfanilamide’s 4-aminosulfonamide structure. Regiochemical differences can drastically alter biological activity; for example, Sulfanilamide’s 4-amino group is critical for antibacterial activity .

Research Findings and Data Gaps

While the evidence provides structural and naming data for analogs (e.g., CAS numbers, substituent positions), key parameters like solubility, logP, and bioactivity data are absent. Future studies should focus on:

  • Experimental Solubility : Compare with Sulfanilamide (highly soluble) and Methyl methylbenzoate (lipophilic).
  • Enzymatic Assays : Test inhibition of carbonic anhydrase or dihydrofolate reductase.
  • Metabolic Stability : Assess ester hydrolysis rates relative to analogs.
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